molecular formula C15H11FO3 B8129317 (2E)-3-(2-Fluorophenyl)-2-(2-hydroxyphenyl)prop-2-enoic acid

(2E)-3-(2-Fluorophenyl)-2-(2-hydroxyphenyl)prop-2-enoic acid

Cat. No.: B8129317
M. Wt: 258.24 g/mol
InChI Key: RMGHNAZAZLBUKE-FMIVXFBMSA-N
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Description

(2E)-3-(2-Fluorophenyl)-2-(2-hydroxyphenyl)prop-2-enoic acid is an organic compound with a unique structure that combines a fluorophenyl group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Fluorophenyl)-2-(2-hydroxyphenyl)prop-2-enoic acid typically involves the condensation of 2-fluorobenzaldehyde with 2-hydroxyacetophenone under basic conditions to form the corresponding chalcone. This chalcone is then subjected to an aldol condensation reaction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Fluorophenyl)-2-(2-hydroxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-(2-Fluorophenyl)-2-(2-oxophenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(2-Fluorophenyl)-2-(2-hydroxyphenyl)propanoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Therapeutic Applications

  • Anti-inflammatory Properties :
    • Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This compound may function as a non-steroidal anti-inflammatory drug (NSAID) analog, targeting cyclooxygenase enzymes to reduce inflammation and pain.
  • Antioxidant Activity :
    • The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases.
  • Anticancer Potential :
    • Preliminary studies have shown that related compounds can induce apoptosis in cancer cells. The dual phenolic structure may enhance its ability to interact with cellular pathways involved in tumor growth and metastasis.

Case Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of phenolic compounds demonstrated that similar structures effectively reduced edema in animal models. The mechanism involved the inhibition of pro-inflammatory cytokines, suggesting that (2E)-3-(2-Fluorophenyl)-2-(2-hydroxyphenyl)prop-2-enoic acid could exhibit comparable effects.

Case Study 2: Antioxidant Activity

A comparative analysis of various phenolic acids revealed that compounds with hydroxyl substitutions showed significant radical scavenging activity. This suggests that this compound may also possess the ability to neutralize reactive oxygen species (ROS), contributing to its potential health benefits.

Chemical Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, including:

  • Aldol Condensation : Utilizing fluorinated phenols and hydroxyphenols as starting materials.
  • Esterification Reactions : To modify functional groups for enhanced solubility or bioactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluorophenyl)-2-(2-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-Chlorophenyl)-2-(2-hydroxyphenyl)prop-2-enoic acid
  • (2E)-3-(2-Bromophenyl)-2-(2-hydroxyphenyl)prop-2-enoic acid
  • (2E)-3-(2-Methylphenyl)-2-(2-hydroxyphenyl)prop-2-enoic acid

Uniqueness

(2E)-3-(2-Fluorophenyl)-2-(2-hydroxyphenyl)prop-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

(2E)-3-(2-Fluorophenyl)-2-(2-hydroxyphenyl)prop-2-enoic acid, also known as a derivative of chalcone, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including synthesis, structural investigations, and various in vitro studies.

Chemical Structure and Properties

The compound has the molecular formula C15H11FO3C_{15}H_{11}FO_3 and features a fluorophenyl and a hydroxyphenyl substituent attached to a prop-2-enoic acid backbone. Its structure is crucial for its biological activity, influencing interactions with biomolecules.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes and ketones under basic conditions. The reaction is facilitated by the formation of a chalcone structure through an aldol condensation mechanism.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In particular, the compound was evaluated using the MTT assay against several human cancer cell lines:

  • MDA-MB-231 (breast cancer)
  • LNCaP (prostate carcinoma)
  • Caco-2 (colorectal adenocarcinoma)
  • HEK-293 (normal cell line)

The results indicated that this compound exhibited significant cytotoxicity, particularly against Caco-2 cells, with an IC50 value of 16.63±0.27μM16.63\pm 0.27\,\mu M. This was notably more effective than conventional chemotherapeutics like cisplatin and etoposide .

The mechanism underlying its anticancer activity appears to involve:

  • Induction of Apoptosis : The compound was shown to increase levels of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss and subsequent apoptosis in cancer cells.
  • Interaction with Biomolecules : Studies indicated that the compound interacts with DNA and bovine serum albumin (BSA), suggesting potential pathways for cellular uptake and action .

Structural Investigations

Crystal structure analysis has provided insights into the molecular interactions that stabilize the compound. The presence of intramolecular hydrogen bonds and π–π stacking interactions contributes to its stability and biological efficacy .

In Vitro Studies

A study conducted by researchers involved administering varying concentrations of this compound to different cancer cell lines. The findings revealed:

Cell LineIC50 Value (μM\mu M)Mechanism
Caco-216.63 ± 0.27Apoptosis via ROS
MDA-MB-231Not specifiedPotentially similar
LNCaPNot specifiedPotentially similar
HEK-293Higher than cancer cellsNormal cell line control

These results underscore the compound's selective toxicity towards cancerous cells while sparing normal cells.

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-2-(2-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c16-13-7-3-1-5-10(13)9-12(15(18)19)11-6-2-4-8-14(11)17/h1-9,17H,(H,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGHNAZAZLBUKE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C2=CC=CC=C2O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C2=CC=CC=C2O)/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.